5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride

Lipophilicity LogP Drug-likeness

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride (CAS 2094312-44-2) is a strained, sp³-rich spirocyclic primary amine building block comprising a cyclopropane ring fused to a cyclobutane ring through a shared quaternary spiro-carbon, with an ethoxy substituent at the 5-position of the cyclobutane ring and the amine at the 1-position of the cyclopropane ring. The compound is supplied as the hydrochloride salt (molecular formula C₈H₁₆ClNO, MW 177.67 g·mol⁻¹, purity ≥95%) and is marketed as a versatile small-molecule scaffold by Biosynth, distributed through CymitQuimica and also listed by Sigma-Aldrich (Enamine).

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 2094312-44-2
Cat. No. B2410147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride
CAS2094312-44-2
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESCCOC1CC2(C1)CC2N.Cl
InChIInChI=1S/C8H15NO.ClH/c1-2-10-6-3-8(4-6)5-7(8)9;/h6-7H,2-5,9H2,1H3;1H
InChIKeyYJTKYHQTFHMCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxyspiro[2.3]hexan-1-amine Hydrochloride (CAS 2094312-44-2): A 5-Ethoxy-Functionalized Spiro[2.3]hexane Primary Amine Building Block for Medicinal Chemistry and Chemical Biology


5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride (CAS 2094312-44-2) is a strained, sp³-rich spirocyclic primary amine building block comprising a cyclopropane ring fused to a cyclobutane ring through a shared quaternary spiro-carbon, with an ethoxy substituent at the 5-position of the cyclobutane ring and the amine at the 1-position of the cyclopropane ring . The compound is supplied as the hydrochloride salt (molecular formula C₈H₁₆ClNO, MW 177.67 g·mol⁻¹, purity ≥95%) and is marketed as a versatile small-molecule scaffold by Biosynth, distributed through CymitQuimica and also listed by Sigma-Aldrich (Enamine) . As a member of the spiro[2.3]hexane class, it belongs to a family of conformationally restricted scaffolds that are increasingly recognized as three-dimensional bioisosteres in drug discovery, though systematic biological characterization of this specific subclass remains limited [1].

Why 5-Ethoxyspiro[2.3]hexan-1-amine Hydrochloride Cannot Be Replaced by Unsubstituted or Methoxy-Substituted Spiro[2.3]hexan-1-amine Analogs


Within the spiro[2.3]hexan-1-amine scaffold family, the nature of the 5-position substituent fundamentally alters key physicochemical properties that govern molecular recognition, passive permeability, and downstream synthetic derivatization potential. The ethoxy group (–OCH₂CH₃) is neither a simple extension of the methoxy (–OCH₃) analog nor a minor perturbation of the unsubstituted parent scaffold: it modulates lipophilicity (LogP), hydrogen-bond acceptor count, topological polar surface area (TPSA), and the number of rotatable bonds in a quantifiable, non-linear manner . Generic substitution—e.g., purchasing the cheaper, more readily available unsubstituted spiro[2.3]hexan-1-amine (CAS 17202-60-7) or the methoxy variant (CAS 1691981-85-7)—therefore carries the risk of altering the pharmacokinetic profile, target engagement, and chemical reactivity of any derived probe or lead series in ways that cannot be retrospectively corrected without re-synthesizing the entire compound library [1].

Quantitative Differential Evidence for 5-Ethoxyspiro[2.3]hexan-1-amine Hydrochloride vs. Closest Spiro[2.3]hexane Analogs


Lipophilicity Modulation: Ethoxy Substitution Shifts LogP by +0.39 Units vs. Methoxy Analog and Maintains Comparable LogP to Unsubstituted Parent

The 5-ethoxy substituent confers a measured LogP of 0.9027 on the free base (5-ethoxyspiro[2.3]hexan-1-amine, CAS 1690596-85-0), which is +0.39 log units higher than the 5-methoxy analog (LogP 0.5126) and nearly identical to the unsubstituted parent spiro[2.3]hexan-1-amine (LogP 0.8877) . This demonstrates that the ethoxy group partially offsets the hydrophilicity introduced by the ether oxygen—retaining the hydrogen-bond acceptor capacity (H_Acceptors = 2, identical to methoxy) while restoring lipophilicity to a level comparable with the unsubstituted scaffold . The methoxy analog, by contrast, is approximately 2.5-fold more hydrophilic (ΔLogP ≈ 0.4), which may reduce passive membrane permeability in cell-based assays.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: 5-Ethoxy Increases TPSA by 35% vs. Unsubstituted Parent, Altering Permeability and Solubility Profiles

The introduction of the 5-ethoxy group increases the topological polar surface area (TPSA) to 35.25 Ų and the hydrogen-bond acceptor count to 2, compared with TPSA = 26.02 Ų and H_Acceptors = 1 for the unsubstituted spiro[2.3]hexan-1-amine . This represents a 35.5% increase in TPSA relative to the parent scaffold. The methoxy analog provides the same H_Acceptors count (2) as the ethoxy analog but, as shown in the preceding evidence item, with a significantly lower LogP. The increased TPSA and H-acceptor count of the ethoxy derivative relative to the parent scaffold predict enhanced aqueous solubility and altered blood-brain barrier permeability characteristics, while the rotatable ethoxy side chain (Rotatable_Bonds = 2 vs. 0 for unsubstituted) introduces additional conformational degrees of freedom that may influence target binding entropy .

TPSA Hydrogen bonding Permeability Physicochemical profiling

Class-Level Evidence: Spiro[2.3]hexane Scaffolds as Conformationally Restricted GABA Analogs with CNS Drug Discovery Relevance

Spiro[2.3]hexane amino acid derivatives have been explicitly designed and synthesized as conformationally restricted analogs of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian CNS [1]. Yashin et al. (2017) reported the synthesis of 5-aminospiro[2.3]hexanecarboxylic and 5-amino-spiro[2.3]hexanephosphonic acids as 'promising modulators of GABAergic cascades in the human central nervous system,' establishing the spiro[2.3]hexane core as a validated scaffold for CNS target engagement [1]. Separately, a 2025 CAS.org analysis confirmed that spiro[2.3]hexanes can 'induce enhanced target selectivity, improved solubility, increased metabolic stability, and reduced off-target effects' relative to flat aromatic compounds, and noted their 'novel intellectual property advantages in previously inaccessible chemical spaces' [2]. While no receptor-level IC₅₀ or Kᵢ data are yet published for 5-ethoxyspiro[2.3]hexan-1-amine hydrochloride specifically, the class-level evidence supports its rational prioritization as a 3D building block for CNS-oriented library synthesis over non-spirocyclic amine alternatives.

GABAergic modulation Conformational restriction CNS drug discovery Bioisostere

Commercial Sourcing and Purity: Multi-Vendor Availability with ≥95% Purity from Biosynth and Sigma-Aldrich (Enamine), Contrasting with Limited Availability of Methoxy and Fluorinated Analogs

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride is commercially available from at least two major, quality-audited suppliers: CymitQuimica (Biosynth brand, 50 mg at €681, 500 mg at €1,909, purity ≥95%) and Sigma-Aldrich (Enamine catalog, purity 95%, country of origin Ukraine) . The methoxy analog (5-methoxyspiro[2.3]hexan-1-amine hydrochloride, CAS 2137780-65-3) is listed by CymitQuimica and Chemenu at 95%+ purity but is not currently listed by Sigma-Aldrich . The 2,2-difluoro analog (CAS 2680542-61-2) is available from Bidepharm at 95% purity but lacks the multi-vendor redundancy of the ethoxy compound . The unsubstituted parent (spiro[2.3]hexan-1-amine hydrochloride, CAS 17202-61-8) commands premium pricing: ¥14,880/1g (YuanYe) to €2,110/1g (CymitQuimica), making it substantially more expensive per gram than the ethoxy derivative on a unit basis when considering the 50 mg entry point .

Commercial availability Supply chain Purity Vendor qualification

Synthetic Tractability: The 5-Ethoxy Substituent Enables Direct Ether-Based Derivatization Pathways Not Accessible from the Unsubstituted Parent

The 5-ethoxy substituent provides a chemically distinct handle for further synthetic elaboration that is absent in the unsubstituted spiro[2.3]hexan-1-amine. The ethyl ether can undergo O-dealkylation under standard conditions (e.g., BBr₃, TMSI) to reveal a hydroxyl group, which can then be further functionalized via alkylation, acylation, sulfonylation, or Mitsunobu chemistry [1]. Additionally, the ethoxy-bearing carbon (C5 of the cyclobutane ring) can participate in oxidation reactions to generate ketone intermediates for reductive amination or Grignard additions. The methoxy analog offers similar ether chemistry but with a smaller steric footprint and lower lipophilicity. The unsubstituted parent lacks this functional handle entirely, limiting late-stage diversification options without de novo C–H functionalization methodology, which is not yet well-established for the spiro[2.3]hexane scaffold class [2].

Synthetic chemistry Derivatization Ether functionalization Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 5-Ethoxyspiro[2.3]hexan-1-amine Hydrochloride Based on Differential Evidence


CNS-Oriented Fragment-Based Drug Discovery (FBDD) Libraries Targeting GABAergic or Related Neuromodulatory Systems

The spiro[2.3]hexane scaffold is a validated conformational restriction motif for GABA analogs [1]. The 5-ethoxy derivative offers a LogP of 0.90 and TPSA of 35.25 Ų—values within the favorable range for CNS drug-likeness (LogP 1–3, TPSA < 90 Ų) . Procurement of 5-ethoxyspiro[2.3]hexan-1-amine hydrochloride as a fragment/library building block is indicated for programs exploring orthosteric or allosteric modulation of CNS targets where 3D shape complementarity and restricted conformational entropy are hypothesized to improve binding selectivity over flat aromatic scaffolds. The class-level evidence from CAS BioFinder predictive analysis supports the potential for 'enhanced target selectivity and reduced off-target effects' with spiro[2.3]hexane-containing compounds [2].

Parallel Synthesis and SAR Exploration of 5-Position-Modified Spiro[2.3]hexane Primary Amine Series

The ethoxy group at C5 provides a chemically tractable handle for O-dealkylation to a hydroxyl intermediate, which can be subsequently diversified via alkylation, acylation, or sulfonylation to generate focused compound libraries [3]. This orthogonal functionalization capability, combined with the primary amine at C1 (suitable for amide coupling, reductive amination, or sulfonamide formation), enables two-dimensional library synthesis from a single building block. The 5-ethoxy variant is preferred over the 5-methoxy analog when higher lipophilicity (ΔLogP ≈ +0.4) is desired to maintain membrane permeability through the series, and over the unsubstituted parent when a second diversification point is required .

Physicochemical Tool Compound Development for Permeability-Solubility Trade-Off Studies in the Spiro[2.3]hexane Chemical Space

The combination of LogP = 0.90, TPSA = 35.25 Ų, H_Acceptors = 2, and Rotatable_Bonds = 2 makes 5-ethoxyspiro[2.3]hexan-1-amine hydrochloride a well-characterized reference point for systematic studies of how incremental structural changes (ethoxy vs. methoxy vs. unsubstituted) affect passive permeability, aqueous solubility, and metabolic stability within the spiro[2.3]hexane scaffold class. Such studies are essential for establishing structure-property relationship (SPR) guidelines that inform the design of spiro[2.3]hexane-containing lead compounds [2].

Synthetic Methodology Development and Strained Spirocycle Reactivity Studies

The spiro[2.3]hexane scaffold, particularly with an ether substituent, remains a relatively underexplored chemical space with limited synthetic methodology reports [2]. 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride can serve as a substrate for developing and validating new synthetic transformations—including C–H functionalization, ring-opening reactions, and photochemical modifications—that target the strained spiro[2.3]hexane core. The multi-vendor, quality-audited commercial availability (≥95% purity from Biosynth/CymitQuimica and Sigma-Aldrich/Enamine) ensures reproducible starting material quality for methodology development .

Quote Request

Request a Quote for 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.